3-(alpha-(Hydroxymethyl)benzyl)-2-iminiothiazolidinium sulphate
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Overview
Description
3-(alpha-(Hydroxymethyl)benzyl)-2-iminiothiazolidinium sulphate is a complex organic compound that features a thiazolidinium ring, a benzyl group, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(alpha-(Hydroxymethyl)benzyl)-2-iminiothiazolidinium sulphate typically involves the reaction of a thiazolidine derivative with a benzyl halide in the presence of a base. The reaction conditions often include solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(alpha-(Hydroxymethyl)benzyl)-2-iminiothiazolidinium sulphate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iminium group can be reduced to form amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
3-(alpha-(Hydroxymethyl)benzyl)-2-iminiothiazolidinium sulphate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-(alpha-(Hydroxymethyl)benzyl)-2-iminiothiazolidinium sulphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt cell membrane integrity, leading to cell lysis.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: Shares the benzyl group but lacks the thiazolidinium ring.
Thiazolidine derivatives: Similar ring structure but different substituents.
Iminium compounds: Contain the iminium group but differ in other structural aspects.
Uniqueness
3-(alpha-(Hydroxymethyl)benzyl)-2-iminiothiazolidinium sulphate is unique due to its combination of a thiazolidinium ring, a benzyl group, and a hydroxymethyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
CAS No. |
94109-13-4 |
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Molecular Formula |
C11H16N2O5S2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-(2-methyl-2,5-dihydro-1,3-thiazol-3-ium-3-yl)-2-pyridin-1-ium-1-ylethanol;sulfate |
InChI |
InChI=1S/C11H16N2OS.H2O4S/c1-10-13(7-8-15-10)11(9-14)12-5-3-2-4-6-12;1-5(2,3)4/h2-7,10-11,14H,8-9H2,1H3;(H2,1,2,3,4)/q+2;/p-2 |
InChI Key |
BWBVPKQDERFTHA-UHFFFAOYSA-L |
Canonical SMILES |
CC1[N+](=CCS1)C(CO)[N+]2=CC=CC=C2.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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